2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide
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Overview
Description
2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide is a chemical compound characterized by the presence of dichlorophenyl and difluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 2,4-dichlorophenyl compounds with difluoroacetamide precursors. One common method includes the use of chlorination and fluorination reactions under controlled conditions to achieve the desired product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and various organic solvents to facilitate the reactions. The conditions often involve specific temperatures, pressures, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of herbicides, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide include:
2,4-Dichlorophenol: A chlorinated derivative of phenol used as a precursor to herbicides.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Dichlofenthion: An organophosphate insecticide.
Uniqueness
This compound is unique due to its combination of dichlorophenyl and difluoroacetamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILSHFHJJDFMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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